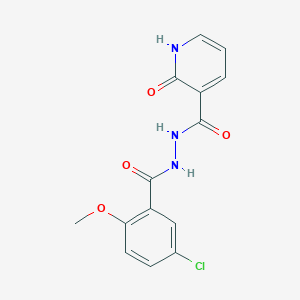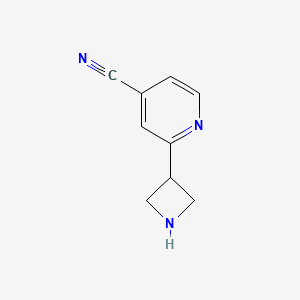
2-(Azetidin-3-yl)isonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-3-yl)isonicotinonitrile is a compound that features an azetidine ring attached to an isonicotinonitrile moiety. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to these compounds. Isonicotinonitrile, on the other hand, is a derivative of isonicotinic acid, commonly used in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize azetidines involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene. This method is efficient for synthesizing functionalized azetidines. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. Additionally, azetidines can be synthesized through the intramolecular amination of organoboronates, providing a variety of substituted azetidines.
Industrial Production Methods
Industrial production of azetidines often employs microwave irradiation techniques to enhance reaction rates and yields. For example, the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been reported to be highly efficient .
化学反応の分析
Types of Reactions
2-(Azetidin-3-yl)isonicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions due to its ring strain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the azetidine ring.
Major Products
Oxidation: Azetidinones
Reduction: Primary amines
Substitution: Various substituted azetidines
科学的研究の応用
2-(Azetidin-3-yl)isonicotinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly due to the bioactivity of azetidine derivatives.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 2-(Azetidin-3-yl)isonicotinonitrile involves its interaction with specific molecular targets, leading to various biological effects. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-Azetidinone: Known for its use in β-lactam antibiotics.
3-Pyrrole-substituted 2-azetidinone: Synthesized using iodine-catalyzed methods under microwave irradiation.
Oxetane derivatives: Similar four-membered ring structures but with an oxygen atom instead of nitrogen.
Uniqueness
2-(Azetidin-3-yl)isonicotinonitrile is unique due to the combination of the azetidine ring and the isonicotinonitrile moiety, which imparts distinct reactivity and potential bioactivity. The presence of both nitrogen and nitrile functionalities allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C9H9N3 |
|---|---|
分子量 |
159.19 g/mol |
IUPAC名 |
2-(azetidin-3-yl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C9H9N3/c10-4-7-1-2-12-9(3-7)8-5-11-6-8/h1-3,8,11H,5-6H2 |
InChIキー |
ZFHAZVJTWAQBLY-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=NC=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


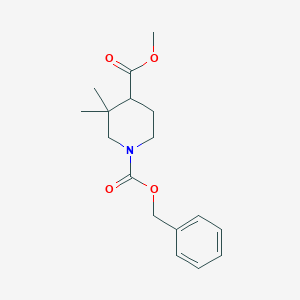
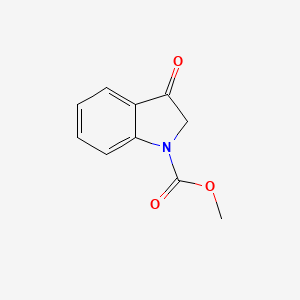
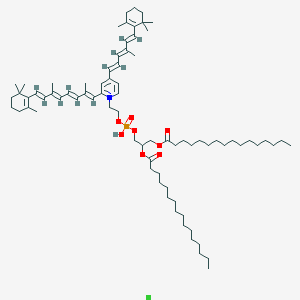
![Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride](/img/structure/B12945978.png)

![(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B12945986.png)

![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)
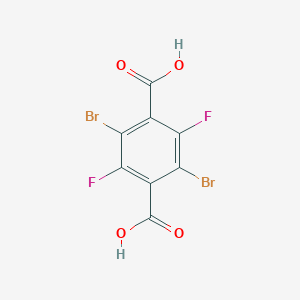
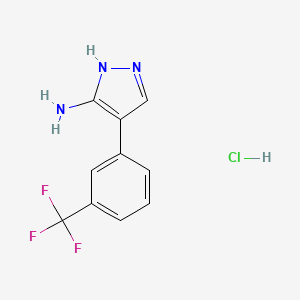

![trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine](/img/structure/B12946025.png)

